molecular formula C15H11F3N2 B8590571 2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B8590571
M. Wt: 276.26 g/mol
InChI Key: RYPXVAPBVWFYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity, and is substituted with a 4-methylphenyl group and a trifluoromethyl group, enhancing its chemical properties.

Preparation Methods

The synthesis of 2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of a suitable catalyst can yield the desired imidazo[1,2-a]pyridine framework. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-(trifluoromethyl)imidazole: This compound has a similar imidazole core but differs in the position of the substituents.

    2-(4-Methylphenyl)-5-trifluoromethylpyridine: This compound features a pyridine core with similar substituents but differs in the position of the trifluoromethyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-methylphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-8-12(15(16,17)18)6-7-14(20)19-13/h2-9H,1H3

InChI Key

RYPXVAPBVWFYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (0.0616 mole) of 2-amino-5-trifluoromethylpyridine and 17.5 g (0.0616 mole) of 1-bromo-2-(4-methylphenyl)-2-ethanone are mixed in 200 ml of n-propanol and the solution is heated to reflux. At the end of the reaction, the reaction mixture is concentrated under reduced pressure and the evaporation residue taken up with water and treated with an excess of ammonia solution until the pH is basic. The imidazopyridine is extracted with dichloromethane and purified by chromatography. 11.95 g (56%) of white solid are obtained. M.p. 187°-188° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
56%

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